N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide
Description
N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide is a pyrazolo[1,5-d][1,2,4]triazine derivative characterized by a central 4-oxopyrazolo-triazinone scaffold. Key structural features include:
- An N-ethyl and N-(3-methylphenyl) substitution on the acetamide moiety.
- A 4-ethylphenyl group at the 2-position of the pyrazolo-triazinone ring.
Its structural complexity underscores the importance of substituent effects on physicochemical properties and bioactivity.
Properties
Molecular Formula |
C24H25N5O2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H25N5O2/c1-4-18-9-11-19(12-10-18)21-14-22-24(31)28(25-16-29(22)26-21)15-23(30)27(5-2)20-8-6-7-17(3)13-20/h6-14,16H,4-5,15H2,1-3H3 |
InChI Key |
SUFQNFBNAHXVQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N(CC)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl core, followed by the introduction of the ethyl and methylphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biochemical assays to investigate biological pathways.
Industry: The compound’s properties make it suitable for use in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind selectively to these targets, exerting its effects through inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Substituent Impact on Physicochemical Properties
Biological Activity
N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of pyrazolo[1,5-d][1,2,4]triazin derivatives. Its structure can be represented as follows:
- Chemical Formula : C₂₁H₂₃N₃O
- Molecular Weight : 347.43 g/mol
The presence of various functional groups in its structure suggests diverse biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[1,5-d][1,2,4]triazin scaffold. For instance, derivatives have shown significant inhibition against various cancer cell lines, including:
| Compound ID | Cell Line | IC50 (nM) Mean ± SD |
|---|---|---|
| 12 | MCF-7 | 97 ± 1.7 |
| 13 | HepG-2 | 59 ± 0.94 |
| 14 | HCT-116 | 45 ± 1.6 |
These results indicate that the compound may exhibit selective cytotoxicity towards tumor cells, potentially through mechanisms such as CDK2 inhibition, which is crucial for cancer cell proliferation .
Anti-inflammatory Activity
Another significant aspect of this compound is its ability to inhibit the NLRP3 inflammasome pathway. This pathway plays a critical role in inflammatory processes and diseases such as diabetes and cardiovascular disorders. The compound has been identified as a promising candidate for further development as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial properties of related pyrazolo compounds have also been explored. Some derivatives have demonstrated effective antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .
Study on Anticancer Effects
A study investigated the effects of this compound on human cancer cell lines. The results showed a dose-dependent reduction in cell viability across multiple cancer types. Notably, the compound exhibited lower toxicity towards normal cells compared to cancer cells, suggesting a favorable therapeutic index.
Study on Inflammation
In another case study focusing on inflammation models in vitro and in vivo, the compound was administered to mice with induced inflammatory responses. The results indicated a significant decrease in pro-inflammatory cytokines and markers associated with inflammation, supporting its potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
